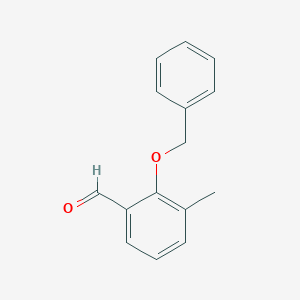

2-(Benzyloxy)-3-methylbenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-6-5-9-14(10-16)15(12)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUQALSZIQYONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453905 | |

| Record name | 2-benzyloxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52803-61-9 | |

| Record name | 2-benzyloxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 3 Methylbenzaldehyde

Retrosynthetic Analysis and Key Precursor Chemistry

A retrosynthetic analysis of 2-(benzyloxy)-3-methylbenzaldehyde reveals two primary disconnection points that lead to logical precursor molecules. The first involves the C-O bond of the benzyl (B1604629) ether, leading back to 2-hydroxy-3-methylbenzaldehyde (B1203309) and a benzyl halide. The second involves the C-C bond between the aldehyde group and the aromatic ring, suggesting a formylation reaction on a 1-(benzyloxy)-2-methylbenzene precursor.

While the substitution pattern of the target molecule (groups at positions 1, 2, and 3) might suggest o-cresol (B1677501) (2-methylphenol) as a starting material, the introduction of a formyl group at the adjacent 3-position is synthetically challenging. A more synthetically viable precursor from the cresol (B1669610) family is m-cresol (B1676322) (3-methylphenol) wikipedia.org. The synthesis of the key intermediate, 2-hydroxy-3-methylbenzaldehyde, can be envisioned from m-cresol through ortho-hydroxylation followed by formylation or formylation followed by hydroxylation, although these routes can present challenges with regioselectivity.

A more direct approach involves the ortho-formylation of m-cresol. The Reimer-Tiemann reaction, for example, which uses chloroform (B151607) in a basic solution, can introduce a formyl group onto a phenol (B47542) ring, typically ortho to the hydroxyl group. Applying this to m-cresol would be expected to yield a mixture of isomers, including the desired 2-hydroxy-3-methylbenzaldehyde.

Another classical approach is the Duff reaction, which involves the formylation of activated aromatic compounds like phenols using hexamethylenetetramine. The selection of the appropriate cresol isomer and reaction conditions is crucial for directing the formylation to the desired position to construct the necessary carbon skeleton. wikipedia.orggoogle.com

A highly efficient and common strategy for the synthesis of 2-(benzyloxy)-3-methylbenzaldehyde involves the use of a salicylaldehyde (B1680747) analogue as a key precursor. The most direct analogue is 2-hydroxy-3-methylbenzaldehyde (also known as 3-methylsalicylaldehyde). nih.govambeed.com This approach simplifies the synthesis to a single O-alkylation step to install the benzyloxy group.

The synthesis of 2-hydroxy-3-methylbenzaldehyde itself can be accomplished via various methods, including the formylation of m-cresol as discussed previously. Once this key intermediate is obtained, the final target molecule is readily accessible. This route is often preferred due to the high efficiency and selectivity of the final benzylation step.

Classical and Modern Synthetic Transformations for Aromatic Aldehyde Formation

The construction and modification of the substituted benzaldehyde (B42025) core rely on a robust set of chemical reactions. These include oxidation, formylation, and alkylation, which are fundamental to achieving the desired molecular architecture.

The aldehyde functionality in 2-(benzyloxy)-3-methylbenzaldehyde can be introduced by the selective oxidation of a primary alcohol. The precursor for this transformation would be (2-(benzyloxy)-3-methylphenyl)methanol. A variety of modern oxidation methods are available that offer high selectivity for the conversion of primary benzylic alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid. researchgate.netodinity.com

The use of hydrogen peroxide as a green oxidant, in conjunction with suitable metal catalysts, has been explored for environmentally benign oxidation processes. researchgate.net Bimetallic catalysts, such as those containing gold and palladium, have also shown high activity and selectivity for the aerobic oxidation of benzyl alcohols to the corresponding benzaldehydes. unimi.it

Table 1: Selected Methods for the Oxidation of Benzyl Alcohols to Benzaldehydes

| Oxidizing System | Substrate Example | Key Features |

|---|---|---|

| Bimetallic Au-Pd Catalysts / O₂ | Benzyl Alcohol | High activity and selectivity under base-free conditions. unimi.it |

| Hydrogen Peroxide (H₂O₂) / Catalysts | Various Alcohols | Environmentally benign, with water as the primary byproduct. researchgate.net |

| ABNO@PMO-IL-Br / O₂ | Primary Alcohols | Metal-free conditions, cooperative catalysis. rsc.org |

| Thiamine Hydrochloride (Catalyst) | Benzaldehyde Dimerization | While not a direct oxidation to the monomer, it showcases catalytic aldehyde manipulation. odinity.com |

This table presents a selection of modern oxidation methods applicable to the synthesis of aromatic aldehydes.

Alternatively, the aldehyde could be formed through the oxidation of the methyl group of a precursor like 1-(benzyloxy)-2,3-dimethylbenzene. However, controlling this reaction to stop at the aldehyde stage is often difficult, as benzylic methyl groups can be readily oxidized to carboxylic acids, especially with strong oxidizing agents like potassium permanganate (B83412). reddit.com

Direct introduction of the aldehyde group onto the aromatic ring is a powerful strategy. This is typically achieved through electrophilic aromatic substitution on an electron-rich precursor, such as 1-(benzyloxy)-2-methylbenzene. Several named formylation reactions are applicable. google.com

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a widely used method for formylating activated aromatic rings. thieme-connect.de Another classical method is the Gattermann reaction, which uses hydrogen cyanide and a Lewis acid catalyst. Modifications of this reaction, such as the Gattermann-Koch reaction, are suitable for simple aromatic hydrocarbons. google.com

For phenolic precursors, ortho-formylation can be achieved with high regioselectivity using reagents like magnesium chloride and triethylamine (B128534) with paraformaldehyde. orgsyn.org

Table 2: Common Formylation Reactions for Aromatic Compounds

| Reaction Name | Reagents | Substrate Type |

|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich aromatic rings |

| Gattermann Reaction | HCN, AlCl₃ | Aromatic compounds, phenols |

| Duff Reaction | Hexamethylenetetramine | Phenols |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Activated aromatic rings |

This table summarizes key formylation protocols used in the synthesis of aromatic aldehydes.

The introduction of the benzyloxy group is most commonly and efficiently achieved through an O-alkylation reaction, specifically a Williamson ether synthesis. This reaction involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

In the context of synthesizing 2-(benzyloxy)-3-methylbenzaldehyde, the precursor 2-hydroxy-3-methylbenzaldehyde is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the corresponding phenoxide. This is followed by the addition of benzyl bromide or benzyl chloride. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). chemicalbook.com The use of a phase-transfer catalyst can sometimes facilitate the reaction. orientjchem.org This method is generally high-yielding and is a cornerstone in the synthesis of aryl benzyl ethers.

Catalytic and Stereocontrolled Approaches in 2-(Benzyloxy)-3-methylbenzaldehyde Synthesis

While specific catalytic and stereocontrolled synthetic routes for 2-(benzyloxy)-3-methylbenzaldehyde are not extensively documented in dedicated studies, analogous reactions provide a strong basis for potential catalytic methodologies. The primary route to this compound involves the benzylation of the hydroxyl group of 2-hydroxy-3-methylbenzaldehyde.

A highly relevant catalytic method is phase-transfer catalysis (PTC). This technique is particularly effective for the etherification of phenols. For instance, the synthesis of the structurally similar compound, 2-(benzyloxy)-3-methoxybenzaldehyde (B189297), is achieved through the reaction of o-vanillin with benzyl bromide. chemicalbook.com This reaction is carried out in acetone with potassium carbonate as the base and tetra-n-butylammonium iodide acting as a phase-transfer catalyst. chemicalbook.com This catalytic approach facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction with benzyl bromide occurs, typically leading to higher yields and milder reaction conditions compared to non-catalytic methods.

Based on this precedent, a plausible catalytic synthesis for 2-(benzyloxy)-3-methylbenzaldehyde would involve the reaction of 2-hydroxy-3-methylbenzaldehyde with a benzylating agent like benzyl bromide or benzyl chloride. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, would be crucial in a biphasic system (e.g., a non-polar organic solvent and an aqueous solution of a base like sodium or potassium hydroxide) or a solid-liquid system with a solid base like potassium carbonate.

The table below outlines a proposed set of reactants and catalysts for the synthesis of 2-(benzyloxy)-3-methylbenzaldehyde based on analogous reactions.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| 2-Hydroxy-3-methylbenzaldehyde | Benzyl Bromide | Tetra-n-butylammonium iodide | Potassium Carbonate | Acetone |

| 2-Hydroxy-3-methylbenzaldehyde | Benzyl Chloride | Tetrabutylammonium bromide | Sodium Hydroxide (B78521) | Toluene (B28343)/Water |

It is important to note that the target molecule, 2-(benzyloxy)-3-methylbenzaldehyde, is achiral and does not exhibit atropisomerism. Therefore, stereocontrolled synthesis is not applicable in this context.

Principles of Green Chemistry and Sustainable Synthesis in 2-(Benzyloxy)-3-methylbenzaldehyde Preparation

The principles of green chemistry can be effectively applied to the synthesis of 2-(benzyloxy)-3-methylbenzaldehyde to enhance its environmental sustainability. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One of the key green chemistry approaches applicable to this synthesis is the use of Phase-Transfer Catalysis (PTC) , as mentioned in the previous section. PTC allows for the use of water or greener, less polar organic solvents, reducing the reliance on potentially more toxic and volatile organic compounds. chemijournal.com The catalytic nature of the process also means that only a small amount of the catalyst is required, minimizing waste. chemijournal.com

Another significant green technique is Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times from hours to minutes for benzylation reactions. nih.gov This rapid heating can lead to increased yields and reduced energy consumption compared to conventional heating methods. nih.govnih.gov The combination of PTC and microwave assistance can create a highly efficient and environmentally benign synthetic protocol.

The choice of solvents and reagents also plays a crucial role in the greenness of the synthesis. Utilizing greener solvents like ethyl acetate (B1210297) or toluene, which are considered more environmentally friendly than many other organic solvents, is a positive step. chemijournal.com Furthermore, selecting a more reactive benzylating agent might reduce the required reaction temperature or time, contributing to energy savings.

The table below summarizes how green chemistry principles can be integrated into the synthesis of 2-(benzyloxy)-3-methylbenzaldehyde.

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of phase-transfer catalysts to enhance reaction rate and reduce waste. |

| Energy Efficiency | Employing microwave irradiation to shorten reaction times and lower energy consumption. nih.govnih.gov |

| Safer Solvents | Using environmentally benign solvents like water, acetone, or toluene. chemicalbook.comchemijournal.com |

| Atom Economy | Optimizing reaction conditions to maximize the incorporation of starting materials into the final product. |

| Waste Prevention | High-yield reactions catalyzed by PTC minimize the formation of by-products. |

By incorporating these catalytic and green chemistry principles, the synthesis of 2-(benzyloxy)-3-methylbenzaldehyde can be performed in a more efficient, economical, and environmentally responsible manner.

Reactivity and Derivatization Pathways of 2 Benzyloxy 3 Methylbenzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the aldehyde exists in an intermediate oxidation state, allowing for both reduction to an alcohol and oxidation to a carboxylic acid.

Nucleophilic addition is a cornerstone of aldehyde chemistry. The polarized carbon-oxygen double bond readily accepts electron density from nucleophiles, leading to a tetrahedral intermediate that can be protonated to yield an alcohol or undergo further reactions.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful nucleophiles and strong bases that readily react with aldehydes. libretexts.org The highly polar carbon-metal bond provides a carbanionic character to the organic group, which attacks the electrophilic carbonyl carbon of 2-(benzyloxy)-3-methylbenzaldehyde. mnstate.eduwikipedia.org This addition reaction forms a new carbon-carbon bond and, after an acidic workup to protonate the resulting alkoxide intermediate, yields a secondary alcohol. libretexts.orgmasterorganicchemistry.com

The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group, creating a magnesium or lithium alkoxide intermediate. mnstate.edumasterorganicchemistry.com Subsequent treatment with a mild acid, like aqueous ammonium (B1175870) chloride or dilute HCl, neutralizes the alkoxide to produce the final alcohol product. masterorganicchemistry.com The choice of the specific organometallic reagent allows for the introduction of a diverse range of alkyl, vinyl, or aryl substituents at the former carbonyl carbon.

| Reactant | Reagent | Product |

| 2-(Benzyloxy)-3-methylbenzaldehyde | Methylmagnesium bromide (CH₃MgBr) | 1-(2-(Benzyloxy)-3-methylphenyl)ethanol |

| 2-(Benzyloxy)-3-methylbenzaldehyde | Phenyllithium (C₆H₅Li) | (2-(Benzyloxy)-3-methylphenyl)(phenyl)methanol |

| 2-(Benzyloxy)-3-methylbenzaldehyde | Vinylmagnesium chloride (CH₂=CHMgCl) | 1-(2-(Benzyloxy)-3-methylphenyl)prop-2-en-1-ol |

Condensation reactions are fundamental processes for carbon-carbon bond formation. In these reactions, 2-(benzyloxy)-3-methylbenzaldehyde, which lacks α-hydrogens, acts exclusively as the electrophilic partner.

Aldol (B89426) Condensation: In a crossed or Claisen-Schmidt aldol condensation, 2-(benzyloxy)-3-methylbenzaldehyde reacts with an enolizable aldehyde or ketone (one that possesses α-hydrogens) in the presence of a base or acid. magritek.comyoutube.com The base abstracts an α-proton from the reaction partner to form a nucleophilic enolate, which then attacks the carbonyl carbon of 2-(benzyloxy)-3-methylbenzaldehyde. magritek.com The initial β-hydroxy aldehyde or ketone adduct can often undergo spontaneous dehydration, particularly if heated or under acidic conditions, to yield a more stable, conjugated α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or malononitrile. thermofisher.com The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or an amine with acetic acid, which facilitates the deprotonation of the active methylene compound. beilstein-journals.orgnih.gov The resulting carbanion adds to the 2-(benzyloxy)-3-methylbenzaldehyde, and subsequent elimination of water yields a stable α,β-unsaturated product. thermofisher.com

Henry Reaction (Nitroaldol Reaction): The Henry reaction is the base-catalyzed addition of a nitroalkane, such as nitromethane, to an aldehyde. wikipedia.orgorganic-chemistry.org The α-protons of nitroalkanes are acidic (pKa ~17 in DMSO) and can be removed by a base to form a nitronate anion. wikipedia.org This nucleophile adds to the carbonyl of 2-(benzyloxy)-3-methylbenzaldehyde to form a β-nitro alcohol. wikipedia.orgscirp.org The reaction is reversible, and the products are valuable synthetic intermediates that can be further transformed into amino alcohols, nitroalkenes, or ketones. wikipedia.orgniscpr.res.in

| Reaction Type | Reactant | Reagent(s) | Product |

| Aldol Condensation | 2-(Benzyloxy)-3-methylbenzaldehyde | Acetone (B3395972), NaOH | 4-(2-(Benzyloxy)-3-methylphenyl)but-3-en-2-one |

| Knoevenagel Condensation | 2-(Benzyloxy)-3-methylbenzaldehyde | Malononitrile, Piperidine | 2-(2-(Benzyloxy)-3-methylbenzylidene)malononitrile |

| Henry Reaction | 2-(Benzyloxy)-3-methylbenzaldehyde | Nitromethane, Base | 1-(2-(Benzyloxy)-3-methylphenyl)-2-nitroethanol |

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (phosphorane) as the nucleophile. udel.edu The ylide is typically prepared in situ by treating a phosphonium (B103445) salt with a strong base like n-butyllithium or sodium hydroxide (B78521). stackexchange.combrainly.com The nucleophilic carbon of the ylide attacks the aldehyde's carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. stackexchange.com This intermediate fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. udel.edu The stereochemical outcome depends on the ylide's stability; unstabilized ylides generally favor (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes. stackexchange.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base such as sodium hydride (NaH) or potassium tert-butoxide. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic than the corresponding Wittig ylides and can react with a broader range of aldehydes and ketones. wikipedia.org A significant advantage of the HWE reaction is that the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which is easily removed from the reaction mixture during aqueous workup. wikipedia.org The HWE reaction almost always produces the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org

| Reaction Type | Reactant | Reagent(s) | Product Type |

| Wittig Reaction | 2-(Benzyloxy)-3-methylbenzaldehyde | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(2-(benzyloxy)-3-methylphenyl)acrylate |

| Horner-Wadsworth-Emmons | 2-(Benzyloxy)-3-methylbenzaldehyde | Triethyl phosphonoacetate, NaH | (E)-Ethyl 3-(2-(benzyloxy)-3-methylphenyl)acrylate |

The aldehyde group can be readily reduced to either a primary alcohol or an amine, depending on the reagents and reaction conditions employed.

Reduction to Alcohols: The conversion of 2-(benzyloxy)-3-methylbenzaldehyde to the corresponding primary alcohol, (2-(benzyloxy)-3-methylphenyl)methanol, is a common transformation. This is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and selective reagent for this purpose. For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or THF can be used, followed by a careful aqueous workup. Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, is also an effective method. researchgate.net

Reduction to Amines (Reductive Amination): Reductive amination is a versatile method for synthesizing primary, secondary, or tertiary amines from an aldehyde. organic-chemistry.org The process involves the initial condensation of 2-(benzyloxy)-3-methylbenzaldehyde with ammonia (B1221849), a primary amine, or a secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. ias.ac.in Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. organic-chemistry.orgkoreascience.kr The choice of amine reactant determines the final product: ammonia yields a primary amine, a primary amine yields a secondary amine, and a secondary amine yields a tertiary amine. organic-chemistry.org

| Transformation | Reactant | Reagent(s) | Product |

| Alcohol Reduction | 2-(Benzyloxy)-3-methylbenzaldehyde | Sodium borohydride (NaBH₄), Methanol | (2-(Benzyloxy)-3-methylphenyl)methanol |

| Reductive Amination | 2-(Benzyloxy)-3-methylbenzaldehyde | Methylamine (CH₃NH₂), NaBH₃CN | N-((2-(Benzyloxy)-3-methylphenyl)methyl)methanamine |

| Reductive Amination | 2-(Benzyloxy)-3-methylbenzaldehyde | Ammonia (NH₃), H₂/Pd-C | (2-(Benzyloxy)-3-methylphenyl)methanamine |

The aldehyde group is readily oxidized to a carboxylic acid. The oxidation of 2-(benzyloxy)-3-methylbenzaldehyde to 2-(benzyloxy)-3-methylbenzoic acid can be accomplished using a variety of oxidizing agents.

Strong oxidants such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), generated from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent), are highly effective. However, these harsh conditions may not be compatible with other sensitive functional groups.

Milder, more selective methods are also available. Tollens' reagent, a solution of silver nitrate (B79036) in aqueous ammonia [Ag(NH₃)₂⁺], oxidizes aldehydes to carboxylates while depositing a silver mirror, a classic qualitative test. Benedict's and Fehling's reagents, which use Cu²⁺ complexes as the oxidant, can also be used. A common laboratory-scale preparation involves using hydrogen peroxide. organic-chemistry.org Another method involves using molecular oxygen in the presence of specific catalysts. organic-chemistry.org

| Reactant | Reagent(s) | Product |

| 2-(Benzyloxy)-3-methylbenzaldehyde | Potassium permanganate (KMnO₄), NaOH, H₂O | 2-(Benzyloxy)-3-methylbenzoic acid |

| 2-(Benzyloxy)-3-methylbenzaldehyde | Chromic acid (H₂CrO₄), Acetone (Jones Oxidation) | 2-(Benzyloxy)-3-methylbenzoic acid |

| 2-(Benzyloxy)-3-methylbenzaldehyde | Silver nitrate in ammonia (Tollens' Reagent) | 2-(Benzyloxy)-3-methylbenzoate |

Imine, Oxime, and Hydrazone Formation

The aldehyde functional group of 2-(benzyloxy)-3-methylbenzaldehyde is a key site for nucleophilic addition reactions, most notably leading to the formation of carbon-nitrogen double bonds. These reactions are fundamental in synthetic chemistry for creating imines (Schiff bases), oximes, and hydrazones, which serve as versatile intermediates for more complex molecules.

The general mechanism involves the nucleophilic attack of a primary amine derivative on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule, often catalyzed by mild acid or base, to yield the final C=N bonded product.

Imines (Schiff Bases): The reaction with primary amines (R-NH₂) produces imines. These reactions are generally reversible and can be driven to completion by removing the water formed during the reaction. youtube.com A variety of catalysts can be employed to facilitate this condensation, including solid-supported acids like Amberlyst® 15, which allows for environmentally friendly, solvent-free conditions. peerj.com Another effective reagent is tris(2,2,2-trifluoroethyl)borate, which acts as a mild Lewis acid to promote the condensation at room temperature. organic-chemistry.org

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields oximes. The reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide or bismuth(III) oxide, to liberate the free hydroxylamine. misuratau.edu.lynih.gov The formation of oximes from various benzaldehyde (B42025) derivatives proceeds efficiently under these conditions. wikipedia.orgnih.gov The reaction can produce both E and Z isomers, and the ratio can be influenced by the reaction conditions. wikipedia.orgresearchgate.net

Hydrazones: The reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, acyl hydrazides) affords hydrazones. nih.govorganic-chemistry.org These reactions are valuable for creating stable, often crystalline, derivatives that are useful for purification and characterization. The synthesis can be performed under various conditions, including refluxing in methanol or using catalytic amounts of acetic acid. nih.govresearchgate.net

The table below summarizes typical conditions for the formation of these derivatives from an aldehyde substrate.

| Derivative | Reagent(s) | Typical Conditions | Reference(s) |

| Imine | Primary Amine (R-NH₂) | Amberlyst® 15, neat, room temp. | peerj.com |

| Primary Amine (R-NH₂) | B(OCH₂CF₃)₃, room temp. | organic-chemistry.org | |

| Oxime | Hydroxylamine HCl, KOH | DMSO, KI, room temp. | misuratau.edu.ly |

| Hydroxylamine HCl, Bi₂O₃ | Grindstone, solvent-free, room temp. | nih.gov | |

| Hydrazone | Hydrazine Hydrate | Methanol, reflux | nih.gov |

| Phenylhydrazine | Acetic acid (cat.), water | researchgate.net |

Reactions of the Benzyloxy Protecting Group and Subsequent Phenol (B47542) Reactivity

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. Its selective removal is a key step to unmask the phenol for further functionalization.

Selective Deprotection Methodologies (e.g., Hydrogenolysis)

The most common and efficient method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically supported on carbon (Pd/C). thalesnano.com The reaction is clean, with toluene (B28343) and the deprotected phenol as the primary products.

Continuous flow hydrogenation using reactors like the H-Cube® has emerged as a safe and highly efficient alternative to traditional batch methods. thalesnano.com This technology generates hydrogen in situ from the electrolysis of water, avoiding the need for high-pressure hydrogen gas cylinders. The substrate is passed through a heated, pressurized cartridge containing the catalyst (CatCart®).

Typical conditions for hydrogenolysis:

Catalyst: 10% Pd/C

Solvent: Ethanol, Ethyl Acetate (B1210297), or mixtures with Acetic Acid

Temperature: 25-80 °C

Pressure: 1-80 bar

This method allows for the selective deprotection of the benzyl ether without affecting the aldehyde or the aromatic ring. For instance, the debenzylation of various benzyl esters and N-Cbz protected compounds has been achieved in high yields using this technology. thalesnano.com

| Substrate Type | Catalyst | Conditions | Yield | Reference |

| N-Cbz protected amino acid | 10% Pd/C | 80 °C, 1 bar, EtOH | High | thalesnano.com |

| Benzyl Ester | 10% Pd/C | 70 °C, 55 bar, EtOH | >95% | thalesnano.com |

| Poly-benzylated macrolide | 5% Pd/C | 60 °C, 80 bar, EtOH | High | thalesnano.com |

Functionalization of the Free Phenol

Upon deprotection, 2-hydroxy-3-methylbenzaldehyde (B1203309) becomes available for a range of reactions targeting the newly freed phenolic hydroxyl group and the activated aromatic ring. chemicalbook.comnist.gov The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can participate in reactions such as Williamson ether synthesis or esterification.

Furthermore, the hydroxyl group is a strongly activating, ortho, para-director for electrophilic aromatic substitution, enhancing the reactivity of the ring towards electrophiles. For example, 2-hydroxy-3-methylbenzaldehyde can be used as a precursor in the synthesis of more complex heterocyclic structures like coumarins, where it reacts with reagents like ethyl acetoacetate. researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of 2-(benzyloxy)-3-methylbenzaldehyde is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the combined electronic effects of the three substituents already present on the ring: the aldehyde (-CHO), the methyl (-CH₃), and the benzyloxy (-OCH₂Ph) groups. minia.edu.eguci.edumasterorganicchemistry.com

-CHO (Aldehyde): A deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

-CH₃ (Methyl): An activating group and an ortho, para-director due to its electron-donating inductive effect.

-OCH₂Ph (Benzyloxy): An activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen lone pairs, which outweighs its inductive withdrawal.

The directing effects of these substituents are summarized below.

| Substituent | Electronic Effect | Directing Influence |

| -CHO | Deactivating (Resonance/Inductive Withdrawal) | meta |

| -CH₃ | Activating (Inductive Donation) | ortho, para |

| -OCH₂Ph | Activating (Resonance Donation) | ortho, para |

The outcome of an EAS reaction is determined by the interplay of these effects. The powerful activating and ortho, para-directing nature of the benzyloxy group, coupled with the effect of the methyl group, will dominate over the deactivating, meta-directing aldehyde. The available positions for electrophilic attack are C4, C5, and C6.

Position C6: ortho to the benzyloxy group and ortho to the methyl group. This position is strongly activated.

Position C4: para to the benzyloxy group. This position is also strongly activated.

Position C5: meta to the benzyloxy and methyl groups, but ortho to the aldehyde. This position is the least favored.

Therefore, electrophilic attack is most likely to occur at positions C4 and C6. Steric hindrance from the adjacent methyl and benzyloxy groups might influence the ratio of ortho (C6) to para (C4) products.

Multi-Component Reactions (MCRs) Featuring 2-(Benzyloxy)-3-methylbenzaldehyde

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are a powerful tool in modern organic synthesis. Aldehydes are common and crucial components in many MCRs. researchgate.net

2-(Benzyloxy)-3-methylbenzaldehyde can serve as the aldehyde component in various MCRs to generate complex molecular scaffolds. Examples of such reactions include:

Phosphonate Synthesis: Three-component reactions involving an aldehyde, an amine, and a phosphite (B83602) ester (e.g., diethyl phosphite) are used to synthesize α-aminophosphonates. researchgate.netmdpi.com Structurally similar aldehydes like 2-(phenylethynyl)benzaldehyde (B1589314) have been successfully employed in these reactions. rsc.org

Pyran Synthesis: The synthesis of pyran-annulated heterocyclic systems can be achieved through a one-pot reaction of an aldehyde, malononitrile, and a C-H acid, often catalyzed by a Lewis acid like Zn(L-proline)₂. researchgate.net

Tandem Morita-Baylis-Hillman/Michael Addition: A three-component reaction of an aldehyde, an alkyl acrylate, and a dialkyl malonate can be catalyzed by a phosphine (B1218219) to produce highly functionalized products. mdpi.com

The presence of the benzyloxy and methyl groups on the 2-(benzyloxy)-3-methylbenzaldehyde molecule could influence the reactivity and stereochemical outcome of these MCRs, potentially leading to novel and structurally diverse compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Benzyloxy 3 Methylbenzaldehyde and Its Derivatives

High-Resolution Mass Spectrometry for Mechanistic Studies and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, which is essential for identifying reaction products and intermediates. For instance, the molecular formula of 2-(Benzyloxy)-3-methylbenzaldehyde is C15H14O2, with a monoisotopic mass of 226.09938 Da. uni.lu HRMS can confirm this mass with a high degree of certainty. In studies of related compounds, such as derivatives of 2-benzyl-2-methyl-2H-benzimidazole 1,3-dioxide, mass spectrometry has been used to assign the fragmentation patterns of new derivatives. nih.gov Similarly, in the characterization of 2-hydroxy-3-octyloxybenzaldehyde, a derivative of salicylaldehyde (B1680747), ESI-HRMS was used to determine the exact mass of the deprotonated molecule ([M-H]⁻), found to be 249.1495, which closely matched the calculated value of 249.1496. researchgate.net This level of precision is critical for confirming the identity of newly synthesized compounds.

Table 1: Predicted Collision Cross Section (CCS) values for 2-(Benzyloxy)-3-methylbenzaldehyde Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 227.10666 | 149.2 |

| [M+Na]⁺ | 249.08860 | 157.5 |

| [M-H]⁻ | 225.09210 | 156.2 |

| [M+NH₄]⁺ | 244.13320 | 167.4 |

| [M+K]⁺ | 265.06254 | 154.0 |

| [M+H-H₂O]⁺ | 209.09664 | 141.9 |

| [M+HCOO]⁻ | 271.09758 | 173.9 |

| [M+CH₃COO]⁻ | 285.11323 | 190.5 |

| m/z: mass to charge ratio of the adduct. Predicted CCS values are calculated using CCSbase. |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For the related compound, 2-hydroxy-3-methylbenzaldehyde (B1203309), the ¹H-NMR spectrum shows distinct signals for the aldehyde proton (9.852 ppm), the hydroxyl proton (11.2547 ppm), aromatic protons (7.363-7.382 ppm and 6.919-6.904 ppm), and the methyl protons (2.232 ppm). researchgate.net Similarly, the ¹³C NMR spectrum of related benzaldehydes provides key data on the carbon skeleton. rsc.org Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals for 2-(Benzyloxy)-3-methylbenzaldehyde and its derivatives, as well as provide insights into their conformational preferences in solution. The spectroscopic behavior of 2-benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives in solution was studied using ¹H and ¹³C NMR, and the experimental spectra were compared to theoretical ones obtained at the DFT level, confirming a specific conformational distribution. nih.gov

Table 2: ¹H-NMR Data for Benzaldehyde (B42025) Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 2-hydroxy-3-methylbenzaldehyde researchgate.net | CDCl₃ | 11.2547 (s, 1H, OH), 9.852 (s, 1H, CHO), 7.363-7.382 (m, 2H, Ar-H), 6.919-6.904 (t, 1H, J = 7.5 Hz, Ar-H), 2.232 (s, 3H, CH₃) |

| 4-hydroxy-3-methylbenzaldehyde researchgate.net | CDCl₃ | 9.726 (s, 1H, CHO), 8.457 (broad, 1H, OH), 7.562-7.541 (d, 2H, J=8Hz, Ar-H), 7.612 (s, 1H, Ar-H), 6.886-6.903 (d, 1H, J=8.5 Hz, Ar-H), 2.233 (s, 3H, CH₃) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Progress

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups within a molecule. esisresearch.org The characteristic stretching and bending vibrations of bonds such as C=O (aldehyde), C-O (ether), and C-H provide a molecular fingerprint. For example, in derivatives of benzoxazole, the C-O-C asymmetric and symmetric stretching vibrations are observed in both IR and Raman spectra. esisresearch.org In the study of benznidazole, a compound containing an amide and a carbonyl group, FT-IR and FT-Raman spectroscopy were employed to analyze its vibrational modes. nih.gov The C=O stretching vibration is a particularly strong and easily identifiable band in the IR spectrum of aldehydes. researchgate.net Monitoring the appearance or disappearance of these characteristic bands allows for the tracking of reaction progress. For instance, the conversion of an alcohol to an aldehyde would be marked by the appearance of a strong C=O stretching band.

Single Crystal X-ray Diffraction for Solid-State Structure Determination of Derivatives

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of Asymmetric Derivatives

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for characterizing chiral molecules. If an asymmetric derivative of 2-(Benzyloxy)-3-methylbenzaldehyde were to be synthesized, these techniques would be vital for determining its absolute configuration and enantiomeric purity. For example, the synthesis of chiral imines and their subsequent reactions to form asymmetric products like pyrrolidin-2-ones and γ-amino esters have been reported, where stereochemistry is a key aspect. beilstein-journals.org While no specific studies on the chiroptical properties of asymmetric derivatives of 2-(Benzyloxy)-3-methylbenzaldehyde were found in the initial search, this remains a critical area of investigation for any future work involving chiral variants of this compound.

Applications of 2 Benzyloxy 3 Methylbenzaldehyde As a Versatile Building Block in Complex Chemical Synthesis

Utilization in Natural Product Total Synthesis

The structure of 2-(Benzyloxy)-3-methylbenzaldehyde makes it a suitable precursor for the assembly of various natural product scaffolds. The aldehyde functionality is a cornerstone for carbon-carbon bond-forming reactions, while the benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be removed in later synthetic stages to reveal a reactive hydroxyl group.

While direct literature explicitly detailing the use of 2-(Benzyloxy)-3-methylbenzaldehyde in the total synthesis of specific alkaloids and flavonoids is not abundant, its structure is well-suited for established synthetic routes to these compounds.

Alkaloids: Many important alkaloid skeletons, particularly isoquinolines, are synthesized using methods that start with a substituted benzaldehyde (B42025). The Pictet-Spengler wikipedia.orgmdpi.com, Bischler-Napieralski wikipedia.orgnrochemistry.com, and Pomeranz-Fritsch wikipedia.orgchemistry-reaction.comthermofisher.com reactions are cornerstone strategies for isoquinoline (B145761) synthesis. The Pomeranz-Fritsch reaction, for instance, involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine, to yield an isoquinoline. wikipedia.orgchemistry-reaction.com The aldehyde group of 2-(Benzyloxy)-3-methylbenzaldehyde can readily participate in the initial condensation step, positioning it as a viable substrate for building the core of isoquinoline alkaloids.

| Reaction | Description | Role of Benzaldehyde | Resulting Core Structure |

| Pictet-Spengler | Condensation of a β-arylethylamine with an aldehyde, followed by acid-catalyzed cyclization. wikipedia.org | Provides the C1 carbon and its substituent in the final structure. | Tetrahydroisoquinoline |

| Bischler-Napieralski | Intramolecular cyclization of a β-arylethylamide using a dehydrating agent. wikipedia.orgnrochemistry.com The amide is often prepared from a precursor that involves a benzaldehyde. | The aldehyde is a precursor to the amide needed for cyclization. | 3,4-Dihydroisoquinoline |

| Pomeranz-Fritsch | Acid-promoted synthesis of isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.org | Condenses with the amine to form the key benzalaminoacetal intermediate. chemistry-reaction.com | Isoquinoline |

Flavonoids: The synthesis of flavonoids, a diverse class of plant secondary metabolites, frequently employs a substituted benzaldehyde. In a common approach, such as the Allan-Robinson reaction or related condensation methods, a 2'-hydroxyacetophenone (B8834) is reacted with an aromatic aldehyde. The aldehyde provides the B-ring and the C2-C3 bridge of the resulting flavonoid core. 2-(Benzyloxy)-3-methylbenzaldehyde can serve as the aldehyde component in such condensations, leading to flavonoids with a specific substitution pattern on the B-ring, which can be further modified after debenzylation.

The synthesis of lignans (B1203133) and stilbenoids, two other significant classes of natural products, can also leverage substituted benzaldehydes as key starting materials.

Stilbenoids: These compounds, characterized by a 1,2-diphenylethylene backbone, are accessible through several classic organic reactions where a benzaldehyde is a crucial reactant. The Wittig reaction, which involves the condensation of a phosphorus ylide (often prepared from a benzyl (B1604629) halide) with an aldehyde, is one of the most popular methods for stilbene (B7821643) synthesis due to its reliability and the ready availability of starting materials. fu-berlin.de Alternatively, the McMurry reaction provides a direct route to symmetrical stilbenes through the reductive coupling of two aldehyde molecules using low-valent titanium. fu-berlin.de Asymmetrical stilbenes can also be prepared via reductive coupling of two different aryl aldehydes. fu-berlin.de Palladium-catalyzed reactions, such as the Heck reaction, which couples an aryl halide with a vinyl arene, also offer a powerful route to stilbenes. researchgate.net 2-(Benzyloxy)-3-methylbenzaldehyde is an ideal candidate for these synthetic strategies to produce specifically substituted stilbenoid structures.

| Reaction | Description | Role of Benzaldehyde | Resulting Core Structure |

| Wittig Reaction | Condensation of a phosphorus-stabilized carbanion with an aryl aldehyde. fu-berlin.de | Acts as the electrophile, providing one of the aryl groups and one of the vinyl carbons. | Stilbene (E/Z mixture) |

| McMurry Reaction | Reductive coupling of aldehydes or ketones using low-valent titanium. fu-berlin.de | Provides the aryl group and the vinyl carbon for one half of the molecule. | Symmetrical Stilbene |

| Heck Reaction | Palladium-catalyzed olefination of an aryl halide. researchgate.net | Can be used to synthesize the styrene (B11656) partner for the coupling reaction. | Stilbene |

Intermediate in the Synthesis of Heterocyclic Compounds

The reactivity of the aldehyde group, combined with the substitution pattern on the benzene (B151609) ring, makes 2-(Benzyloxy)-3-methylbenzaldehyde a strategic intermediate for constructing a variety of heterocyclic systems.

Benzofurans: Benzofurans are a common motif in biologically active molecules and natural products. researchgate.net Their synthesis can be achieved through methods where a substituted benzaldehyde is a key component. For example, aurones (2-benzylidenebenzofuran-3(2H)-ones), a subclass of flavonoids, are synthesized via an Aldol (B89426) condensation between a benzofuran-3(2H)-one and a substituted benzaldehyde. chemistry-reaction.com The Perkin reaction, another classic method, can produce benzofurans from the reaction of a salicylaldehyde (B1680747) derivative with an acetic anhydride (B1165640) in the presence of a base. While 2-(Benzyloxy)-3-methylbenzaldehyde itself is not a salicylaldehyde, its debenzylated form, 2-hydroxy-3-methylbenzaldehyde (B1203309), is a suitable substrate for such reactions.

Dioxins: The targeted chemical synthesis of specific dibenzo-p-dioxins from simple precursors like benzaldehydes is not a common strategy. Dioxins are more typically formed as unintentional byproducts in high-temperature industrial and combustion processes from precursors like chlorophenols. chemicalbook.com

Isoquinolines: As discussed in the context of alkaloids, 2-(Benzyloxy)-3-methylbenzaldehyde is a logical precursor for isoquinoline synthesis through well-established named reactions like the Pomeranz-Fritsch and Bischler-Napieralski cyclizations, which rely on a benzaldehyde as a primary building block. wikipedia.orgwikipedia.org

Piperazinediones: These diketopiperazine structures are found in various natural products. Some synthetic approaches can involve a Pictet-Spengler type reaction. For instance, the cyclization of a dipeptide derivative, such as a 3-arylidene-6-methylpiperazinedione, with an aldehyde can be used to construct more complex polycyclic systems. nih.gov In such a sequence, 2-(Benzyloxy)-3-methylbenzaldehyde could be employed as the aldehyde component to introduce a specific substituted aryl group into the final structure.

Strategic Precursor in Pharmaceutical Intermediate Development

The use of benzyloxy-substituted benzaldehydes is a documented strategy in the development of intermediates for active pharmaceutical ingredients (APIs). The benzyloxy group provides a stable protecting group that is compatible with many reaction conditions, while the aldehyde allows for the construction of more complex side chains or heterocyclic systems.

A notable example is found in the synthesis of propanamide derivatives with therapeutic potential for central nervous system (CNS) disorders. google.com A patented process describes the reductive alkylation of α-amino-amides with substituted 4-benzyloxy-benzaldehydes to produce compounds like Safinamide, which is used in the treatment of Parkinson's disease. google.com This highlights the industrial relevance of using benzyloxy benzaldehydes as precursors to introduce a key structural motif into a drug molecule.

Furthermore, benzyloxyquinoxaline derivatives have been synthesized and investigated as antiproliferative agents. mdpi.com The synthesis of these molecules can start from precursors where a benzyloxy group is installed on a core structure, demonstrating the utility of this functional group in medicinal chemistry to create libraries of compounds for biological screening. mdpi.com The structural features of 2-(Benzyloxy)-3-methylbenzaldehyde make it a prime candidate for similar applications, where it can be used to build novel molecular entities for drug discovery programs.

Assembly of Pharmacophore Scaffolds

The structural motif of a substituted benzaldehyde is a cornerstone in medicinal chemistry, frequently forming the core of various pharmacophores. While direct research on 2-(benzyloxy)-3-methylbenzaldehyde's role in pharmacophore assembly is specific, the closely related analogue, 2-(benzyloxy)-3-methoxybenzaldehyde (B189297), has been identified as a key reagent in the synthesis of novel anticancer drugs. chemicalbook.com This highlights the potential of the 2-(benzyloxy)benzaldehyde (B185962) framework in drug discovery. The aldehyde functional group provides a convenient handle for elaboration into more complex structures, such as Schiff bases, which are themselves important pharmacophores.

The general strategy involves the reaction of the aldehyde with primary amines to form imines (Schiff bases), which can then be further modified or incorporated into larger heterocyclic systems known for their pharmacological activity. The benzyloxy group serves as a protected phenol (B47542), which can be deprotected at a later synthetic stage to reveal a hydroxyl group, a common hydrogen bond donor in drug-receptor interactions. The methyl group at the 3-position provides steric bulk and can influence the conformation of the molecule, potentially enhancing its binding affinity and selectivity for a biological target.

Table 1: Potential Pharmacophore Scaffolds Derived from 2-(Benzyloxy)-3-methylbenzaldehyde

| Scaffold Type | Synthetic Precursor | Key Reaction | Potential Therapeutic Area |

| Schiff Base | 2-(Benzyloxy)-3-methylbenzaldehyde | Condensation with a primary amine | Anticancer, Antimicrobial |

| Dihydropyrimidine | 2-(Benzyloxy)-3-methylbenzaldehyde | Biginelli reaction | Calcium channel blockers |

| Benzimidazole | 2-(Benzyloxy)-3-methylbenzaldehyde | Condensation with o-phenylenediamine | Anthelmintic, Antifungal |

Synthesis of Ligands and Chiral Auxiliaries

The aldehyde functionality of 2-(benzyloxy)-3-methylbenzaldehyde makes it an excellent precursor for the synthesis of various ligands, particularly Schiff base ligands. These ligands are formed through the condensation reaction between the aldehyde and a primary amine. The resulting imine nitrogen and the oxygen from the benzyloxy group (or the hydroxyl group after deprotection) can act as coordination sites for metal ions. The steric and electronic properties of the ligand can be readily tuned by varying the substituent on the amine precursor.

Unsymmetrical Salen-type ligands, which are important in catalysis, can be synthesized using a stepwise approach involving two different benzaldehyde moieties. researchgate.net 2-(Benzyloxy)-3-methylbenzaldehyde could serve as one of these aldehyde components, contributing its specific steric and electronic features to the final ligand. Such ligands are known to form stable complexes with a variety of transition metals, which can then be utilized in various catalytic applications, including asymmetric synthesis.

While the direct application of 2-(benzyloxy)-3-methylbenzaldehyde as a chiral auxiliary is not extensively documented, its structure lends itself to potential use in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. usm.edu By reacting 2-(benzyloxy)-3-methylbenzaldehyde with a chiral amine, a chiral Schiff base can be formed. Subsequent reactions at a different position in the molecule could be influenced by the stereochemistry of the chiral amine, leading to the formation of a product with high enantiomeric excess. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered.

Table 2: Examples of Ligand Types Synthesized from Benzaldehyde Derivatives

| Ligand Class | Description | Potential Metal Complexes |

| Schiff Base Ligands | Formed by condensation of an aldehyde with a primary amine. The imine nitrogen and another donor atom (e.g., oxygen) chelate to a metal center. | Transition metals (e.g., Cu, Ni, Co, Zn) |

| Salen-type Ligands | Tetradentate Schiff base ligands derived from salicylaldehyde derivatives and diamines. | Manganese, Chromium, Cobalt |

Applications in Material Science and Polymer Chemistry

The applications of 2-(benzyloxy)-3-methylbenzaldehyde in the fields of material science and polymer chemistry are not as extensively reported as its use in fine chemical synthesis. However, the inherent reactivity of the aldehyde group and the potential for modification of the aromatic ring suggest several prospective uses.

Aldehyde-functionalized compounds can be utilized as monomers or cross-linking agents in polymerization reactions. For instance, the aldehyde group can undergo condensation polymerization with compounds containing active methylene (B1212753) groups or with phenols to form resinous materials. The benzyloxy group could be deprotected post-polymerization to introduce hydroxyl functionalities along the polymer chain, thereby altering the material's properties, such as hydrophilicity and adhesion.

Furthermore, the molecule could be incorporated into the synthesis of functional polymers. By attaching it to a polymer backbone, the aldehyde group would be available for further chemical transformations, allowing for the preparation of polymer-supported reagents or scavengers. The aromatic nature of the compound could also contribute to the thermal stability and mechanical properties of the resulting polymer. Research in this area is still developing, and the full potential of 2-(benzyloxy)-3-methylbenzaldehyde in material science remains an area for future exploration.

Computational and Theoretical Investigations of 2 Benzyloxy 3 Methylbenzaldehyde and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations help in understanding its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chemrevlett.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. chemrevlett.com

For 2-(Benzyloxy)-3-methylbenzaldehyde, the presence of the electron-donating benzyloxy and methyl groups on the benzene (B151609) ring would be expected to raise the energy of the HOMO compared to unsubstituted benzaldehyde (B42025). The aldehyde group, being an electron-withdrawing group, dominates the LUMO, localizing it primarily on the carbonyl function.

Based on DFT calculations (B3LYP/6-311++G(d,p)) for benzaldehyde, we can establish a baseline for comparison. chemrevlett.com

Molecular Dynamics Simulations in Reaction Environments

Extensive literature searches for molecular dynamics (MD) simulations focused specifically on 2-(benzyloxy)-3-methylbenzaldehyde in reaction environments have not yielded any dedicated studies on this particular compound. While MD simulations are a powerful tool for understanding the behavior of molecules in solution and during chemical reactions, it appears that 2-(benzyloxy)-3-methylbenzaldehyde has not yet been the subject of such specific computational investigations.

Research in the broader field of substituted benzaldehydes does include molecular dynamics simulations to probe various aspects of their chemical and physical properties. These studies often focus on:

Solvation Effects: Understanding how the solvent molecules arrange around the benzaldehyde derivative and how this influences its reactivity.

Conformational Analysis: Exploring the different spatial arrangements of the molecule and their relative energies.

Reactant Interactions: Simulating the approach and interaction of reactants with the aldehyde group.

However, without specific studies on 2-(benzyloxy)-3-methylbenzaldehyde, it is not possible to provide detailed research findings or data tables related to its behavior in simulated reaction environments. The unique combination of the benzyloxy and methyl substituents at the 2 and 3 positions, respectively, would undoubtedly influence its conformational preferences, solvation shell structure, and reactivity in ways that cannot be accurately extrapolated from studies on other benzaldehyde derivatives.

Future computational research could apply molecular dynamics simulations to investigate key reactions involving 2-(benzyloxy)-3-methylbenzaldehyde, such as nucleophilic additions or oxidations. Such studies would provide valuable insights into the reaction mechanisms at a molecular level, including the role of the solvent and the energetic landscape of the reaction pathway.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Transformations of 2-(Benzyloxy)-3-methylbenzaldehyde

The transformation of 2-(Benzyloxy)-3-methylbenzaldehyde into more complex molecules is a cornerstone of its utility. A significant area of ongoing research is the development of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Recent studies have explored a variety of catalytic approaches for reactions involving substituted benzaldehydes. For instance, palladium-catalyzed systems have shown great promise. A notable method involves the in-situ generation of a palladium catalyst from Pd(η³-C₃H₅)Cp and DPEphos for the benzylation of phenols under neutral conditions, which could be adapted for the synthesis or transformation of 2-(Benzyloxy)-3-methylbenzaldehyde. organic-chemistry.org This approach avoids the use of harsh bases and toxic reagents, aligning with the principles of green chemistry. organic-chemistry.org

Iron-based catalysts are also gaining traction due to their low cost and reduced toxicity. acs.org For example, iron(III) chloride has been successfully used for the etherification of benzyl (B1604629) alcohols, a reaction type relevant to the synthesis of the benzyloxy group in the target molecule. acs.org Furthermore, the use of metallic nitrates, such as ferric nitrate (B79036), has been demonstrated for the selective oxidation of benzyl alcohol to benzaldehyde (B42025), suggesting a potential catalytic route for transformations of the aldehyde group in 2-(Benzyloxy)-3-methylbenzaldehyde. frontiersin.org The catalytic activity in these systems is often attributed to the interplay between the metal ion and the nitrate counter-ion. frontiersin.org

Another innovative approach is the use of phase-transfer catalysis (PTC), which can enhance reaction rates and selectivity in multiphase systems. researchgate.net Solid-liquid phase-transfer catalysis (SLPTC) has been effectively used for the synthesis of benzyl salicylate, indicating its potential for reactions involving benzyl-containing compounds like 2-(Benzyloxy)-3-methylbenzaldehyde. researchgate.net

| Catalyst System | Transformation Type | Key Advantages |

| Palladium with DPEphos ligand | Benzylation/Etherification | Neutral conditions, high efficiency, avoids harsh bases. organic-chemistry.org |

| Iron(III) Chloride | Etherification | Low cost, low toxicity, environmentally friendly. acs.org |

| Metallic Nitrates (e.g., Fe(NO₃)₃) | Oxidation of alcohols | High conversion and selectivity, mild conditions. frontiersin.org |

| Phase-Transfer Catalysts (e.g., TBAB) | Substitution/Alkylation | Enhanced reaction rates, high selectivity, applicable to multiphase systems. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters. nih.govacs.org The integration of the synthesis and transformation of 2-(Benzyloxy)-3-methylbenzaldehyde into flow chemistry platforms is a key area of future research.

Flow reactors allow for the safe handling of hazardous reagents and unstable intermediates by generating them in-situ and consuming them immediately. nih.gov This is particularly relevant for reactions involving highly reactive organometallic reagents or potentially explosive intermediates. acs.org The precise temperature and mixing control in microreactors can lead to higher yields and selectivities compared to batch reactions. mdpi.com

Automated synthesis platforms, often coupled with flow chemistry, enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. vapourtec.com This technology could be instrumental in optimizing the synthesis of 2-(Benzyloxy)-3-methylbenzaldehyde derivatives for various applications.

| Flow Chemistry Advantage | Relevance to 2-(Benzyloxy)-3-methylbenzaldehyde |

| Enhanced Safety | Safe handling of reactive intermediates in transformations of the aldehyde or benzyloxy group. nih.gov |

| Precise Reaction Control | Improved yield and selectivity in synthesis and subsequent reactions. mdpi.com |

| Scalability | Facile transition from laboratory-scale synthesis to industrial production. acs.org |

| Automation and High-Throughput Screening | Rapid optimization of synthetic routes and derivatization. vapourtec.com |

Exploration of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. wjpmr.com Research into sustainable and eco-friendly methods for the synthesis of 2-(Benzyloxy)-3-methylbenzaldehyde and its derivatives is a critical future direction.

A key focus is the replacement of hazardous reagents and solvents with greener alternatives. wjpmr.com For example, the use of propylene (B89431) carbonate, a biodegradable and low-toxicity solvent, has been explored for iron-catalyzed etherification reactions. acs.org This provides a more sustainable alternative to traditional volatile organic solvents.

Catalytic methods that utilize abundant and non-toxic metals, such as iron, are highly desirable. acs.org Furthermore, developing processes that minimize waste generation is a central tenet of green chemistry. rug.nl One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste and improve efficiency. rug.nlacs.org

The development of solvent-free reaction conditions is another important avenue. For instance, the synthesis of benzilic acid has been achieved through a solvent-free grinding method, which is both environmentally friendly and atom-efficient. wjpmr.com Exploring similar solvent-free approaches for the synthesis or transformation of 2-(Benzyloxy)-3-methylbenzaldehyde could lead to significant environmental benefits.

| Green Chemistry Principle | Application in the Synthesis of 2-(Benzyloxy)-3-methylbenzaldehyde |

| Use of Greener Solvents | Employing solvents like propylene carbonate to reduce environmental impact. acs.org |

| Use of Benign Catalysts | Utilizing earth-abundant and low-toxicity metals like iron. acs.org |

| Waste Minimization | Designing one-pot syntheses and atom-economical reactions. wjpmr.comacs.org |

| Solvent-Free Conditions | Exploring mechanochemical methods to eliminate the need for solvents. wjpmr.com |

Design and Synthesis of Advanced Functional Materials Utilizing 2-(Benzyloxy)-3-methylbenzaldehyde Scaffolds

The unique structural features of 2-(Benzyloxy)-3-methylbenzaldehyde, including its aromatic rings and reactive aldehyde group, make it an attractive building block for the design and synthesis of advanced functional materials.

The aldehyde functionality can be readily transformed into a variety of other functional groups, allowing for the incorporation of the 2-(benzyloxy)-3-methylphenyl scaffold into polymers, metal-organic frameworks (MOFs), and other complex architectures. For example, substituted benzaldehydes are key precursors in the synthesis of heterocyclic compounds used in photovoltaics and as ligands for catalytic applications. rug.nlacs.org

The benzyloxy group can influence the solubility, processability, and self-assembly properties of the resulting materials. The design of novel materials often focuses on creating specific properties, such as superwettability or tailored electronic characteristics. researchgate.net For instance, porous foams with superhydrophobic properties have been created using functionalized polymers. researchgate.net

Furthermore, the integration of molecules like 2-(Benzyloxy)-3-methylbenzaldehyde onto surfaces can be used to functionalize materials for specific applications. The grafting of molecular complexes onto substrates is a key strategy in the development of organic spin valve devices and other advanced electronics. researchgate.net The synthesis of such materials often involves the careful design of the molecular building blocks to ensure the desired properties are achieved in the final material. researchgate.net

| Material Class | Potential Role of 2-(Benzyloxy)-3-methylbenzaldehyde |

| Functional Polymers | As a monomer or cross-linking agent to impart specific thermal or optical properties. |

| Metal-Organic Frameworks (MOFs) | As a ligand precursor, where the aldehyde is modified to create a linking group. |

| Organic Electronics | As a building block for organic semiconductors or as a component in functional surface coatings. acs.orgresearchgate.net |

| Supramolecular Assemblies | The aromatic and benzyloxy groups can drive self-assembly through non-covalent interactions. |

Q & A

Basic: What are the common synthetic routes for 2-(Benzyloxy)-3-methylbenzaldehyde, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves benzylation of 3-methylsalicylaldehyde (3-hydroxy-2-methylbenzaldehyde) using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃). Optimization strategies include:

- Solvent selection: Polar aprotic solvents like DMF or acetone enhance nucleophilic substitution efficiency.

- Temperature control: Reactions performed at 60–80°C minimize side reactions (e.g., over-alkylation).

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzyl group transfer .

Yields can exceed 80% with rigorous exclusion of moisture and stoichiometric control of the benzylating agent.

Advanced: How do substituent electronic effects influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of 2-(Benzyloxy)-3-methylbenzaldehyde?

Methodological Answer:

The benzyloxy group (-OBn) is a strong electron-donating group (EDG) via resonance, directing EAS to the para position relative to itself. However, the adjacent methyl group at C3 introduces steric hindrance, favoring meta-substitution at C5 or C6. Computational studies (DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution . Experimental validation via nitration or halogenation reactions, followed by HPLC or GC-MS analysis, is recommended to confirm theoretical predictions.

Basic: What analytical techniques are most effective for characterizing 2-(Benzyloxy)-3-methylbenzaldehyde?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Distinct signals for the benzyloxy methylene protons (δ 4.8–5.2 ppm) and aldehyde proton (δ 9.8–10.2 ppm).

- ¹³C NMR: Confirm carbonyl (δ ~190 ppm) and benzyloxy carbons (δ ~70 ppm).

- FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch).

- HPLC: Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced: How can overlapping spectral signals in NMR be resolved for structurally similar benzaldehyde derivatives?

Methodological Answer:

- 2D NMR Techniques:

- HSQC/HMBC: Resolve ambiguities in proton-carbon correlations, especially for crowded aromatic regions.

- NOESY: Identify spatial proximity between substituents (e.g., methyl and benzyloxy groups).

- Isotopic Labeling: Deuterated analogs (e.g., 3-methyl-d₃ derivatives) simplify splitting patterns .

- Dynamic NMR: Variable-temperature experiments distinguish conformational isomers.

Basic: What are the recommended storage conditions to ensure long-term stability of 2-(Benzyloxy)-3-methylbenzaldehyde?

Methodological Answer:

- Storage: In amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation.

- Desiccation: Use molecular sieves (3 Å) to avoid hydrolysis of the benzyloxy group.

- Stability Monitoring: Periodic HPLC analysis (e.g., every 6 months) to detect aldehyde oxidation or dimerization .

Advanced: What decomposition pathways are observed under acidic or basic conditions, and how can they be tracked?

Methodological Answer:

- Acidic Conditions: Protonation of the aldehyde group leads to hydration, forming a geminal diol. LC-MS or IR can detect diol intermediates (broad O-H stretch at ~3300 cm⁻¹).

- Basic Conditions: Aldol condensation occurs, forming α,β-unsaturated derivatives. Reaction progress is monitored via TLC (silica gel, hexane/ethyl acetate) or GC-MS .

Basic: How is 2-(Benzyloxy)-3-methylbenzaldehyde utilized as a precursor in pharmaceutical intermediates?

Methodological Answer:

The compound serves as a key intermediate in synthesizing:

- Antimicrobial Agents: Coupling with hydrazines to form Schiff base ligands for metal complexes.

- Anticancer Scaffolds: Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl groups at the aldehyde position .

Advanced: What computational tools are used to predict the reactivity of 2-(Benzyloxy)-3-methylbenzaldehyde in drug design?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- ADMET Prediction: Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: How should researchers address contradictory data in synthetic or analytical studies?

Methodological Answer:

- Cross-Validation: Compare results from independent techniques (e.g., NMR, X-ray crystallography).

- Reproducibility Tests: Repeat reactions under strictly controlled conditions (temperature, solvent purity).

- Collaborative Peer Review: Engage with crystallography or spectroscopy experts to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.